

An In-depth Technical Guide on the Thermodynamic Properties of Gaseous Methylphosphine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methylphosphine

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This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous **methylphosphine** (CH_3PH_2). The document presents key quantitative data in a structured format, details the experimental methodologies employed for their determination, and includes visualizations of fundamental thermodynamic relationships and experimental workflows.

Thermodynamic Properties of Gaseous Methylphosphine

The thermodynamic properties of a compound are crucial for understanding its stability, reactivity, and behavior in chemical processes. The following tables summarize the key thermodynamic data for gaseous **methylphosphine** at standard conditions (298.15 K and 1 bar).

Table 1: Standard Thermodynamic Properties of Gaseous **Methylphosphine**

| Property | Symbol | Value | Units | Reference |
|-------------------------------------|--------------------|--|---------|-----------|
| Enthalpy of Formation (at 298.15 K) | $\Delta_f H^\circ$ | Value not explicitly available in search results | kJ/mol | [1] |
| Enthalpy of Formation (at 0 K) | $\Delta_f H^\circ$ | Value not explicitly available in search results | kJ/mol | [1] |
| Standard Entropy (at 298.15 K) | S° | Value not explicitly available in search results | J/mol·K | [1] |
| Heat Capacity | C_p | Value not explicitly available in search results | J/mol·K | [1] |
| Proton Affinity | 851.5 | kJ/mol | [1][2] | [2] |
| Gas Basicity | 817.6 | kJ/mol | [2] | |
| Ionization Energy | IE | 9.12 ± 0.07 | eV | |

Table 2: Molecular Properties of **Methylphosphine**

| Property | Value | Units | Reference |
|------------------------|---------|-------|-----------|
| Molecular Weight | 48.0242 | g/mol | [3] |
| Electric Dipole Moment | 1.100 | Debye | [1] |
| C-P Bond Length | 1.858 | Å | [1] |
| C-H Bond Length | 1.094 | Å | [1] |
| P-H Bond Length | 1.423 | Å | [1] |
| H-C-P Bond Angle | 109.6 | ° | [1] |
| H-P-C Bond Angle | 96.5 | ° | [1] |

Table 3: Fundamental Vibrational Frequencies of **Methylphosphine**

| Symmetry | Assignment | Wavenumber (cm ⁻¹) |
|----------|------------------------------------|--------------------------------|
| A' | PH ₂ stretch (sym) | 2308 |
| A'' | PH ₂ stretch (asym) | 2309 |
| A' | CH ₃ stretch (sym) | 2850 |
| A'' | CH ₃ stretch (asym) | 2920 |
| A' | CH ₃ stretch (asym) | 2920 |
| A' | PH ₂ scissors | 1075 |
| A'' | PH ₂ twist | 930 |
| A' | CH ₃ deformation (sym) | 1430 |
| A'' | CH ₃ deformation (asym) | 1430 |
| A' | CH ₃ deformation (asym) | 1430 |
| A' | CH ₃ rock | 975 |
| A'' | CH ₃ rock | 1020 |
| A' | C-P stretch | 675 |
| A'' | Torsion | 200 |

Experimental Methodologies

The determination of the thermodynamic properties of gaseous **methylphosphine** involves a combination of experimental techniques and computational methods. Key experimental protocols are outlined below.

Ion Cyclotron Resonance (ICR) Spectrometry

Ion Cyclotron Resonance (ICR) spectrometry is a powerful technique for studying the properties and reactions of ions in the gas phase.[4] It was used to determine the gas-phase basicities and proton affinities of **methylphosphines**. [2]

- Principle: Ions are trapped in a magnetic and electric field, where they move in a circular path at a characteristic cyclotron frequency. By applying a radiofrequency electric field, the ions can be excited, and their mass-to-charge ratio can be determined with high precision.
- Experimental Workflow:
 - Ionization: Gaseous **methylphosphine** is introduced into the ICR cell and ionized, typically by electron impact.
 - Ion Trapping: The resulting ions are trapped by the magnetic and electric fields.
 - Ion-Molecule Reactions: The trapped ions are allowed to react with neutral **methylphosphine** molecules or other gases for a controlled period.
 - Detection: The products of the reactions are identified by their mass-to-charge ratios, and the reaction rates can be determined. By studying equilibrium reactions, the relative basicities and proton affinities can be established.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is used to determine the ionization energies of molecules.[\[2\]](#)

- Principle: A sample is irradiated with high-energy photons (usually UV or X-rays), causing the ejection of electrons. The kinetic energy of the ejected photoelectrons is measured. The ionization energy is then calculated by subtracting the kinetic energy of the electron from the energy of the incident photon.
- Experimental Workflow:
 - Sample Introduction: Gaseous **methylphosphine** is introduced into a high-vacuum chamber.
 - Ionization: The gas is irradiated with a monochromatic beam of photons.
 - Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.

- Spectrum Generation: A plot of the number of electrons versus their kinetic energy (or ionization energy) is generated, which shows the different electronic energy levels of the molecule.

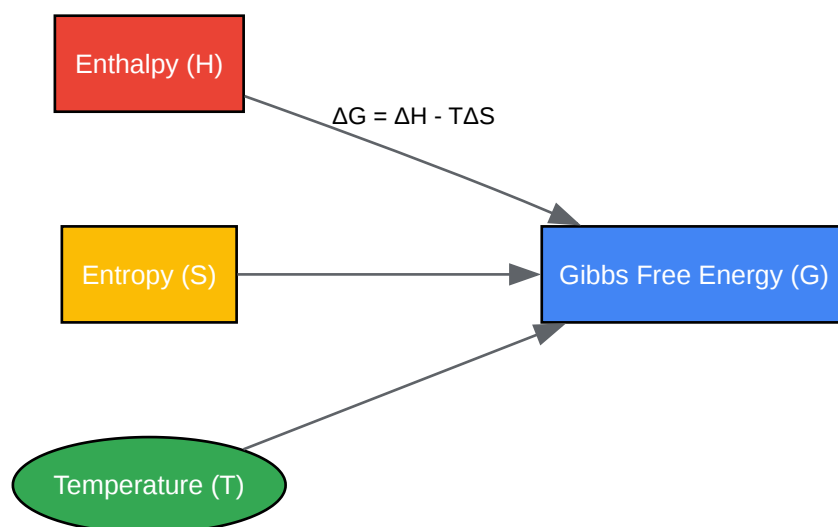
Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a technique used to determine the molecular structure of volatile compounds, including bond lengths and angles.^[5]

- Principle: A beam of high-energy electrons is scattered by the gas-phase molecules. The scattered electrons create a diffraction pattern that is dependent on the arrangement of the atoms in the molecule.
- Experimental Workflow:
 - Sample Introduction: A jet of gaseous **methylphosphine** is introduced into a vacuum chamber.
 - Electron Beam Interaction: A high-energy electron beam is directed through the gas jet.
 - Diffraction Pattern Recording: The scattered electrons are detected, creating a diffraction pattern of concentric rings.
 - Structural Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This experimental data is often refined in conjunction with theoretical calculations.^[5]

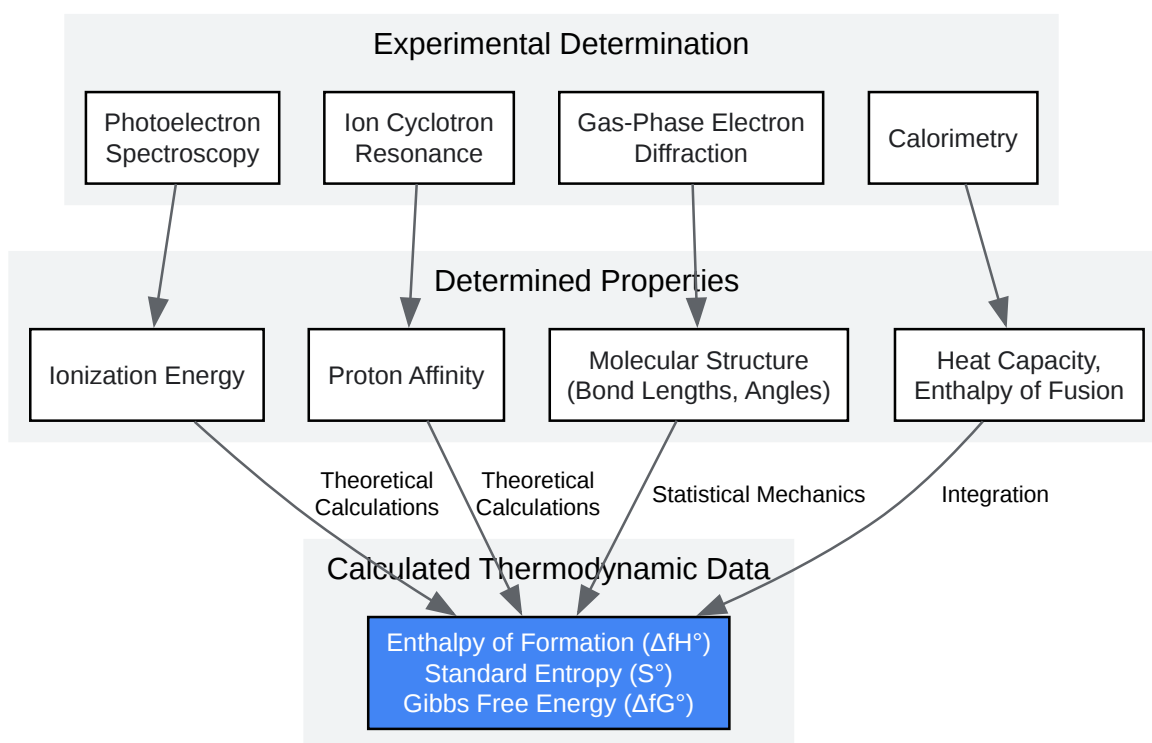
Visualizations

The following diagrams illustrate the relationships between key thermodynamic properties and a general workflow for their determination.



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Caption: Relationship between Gibbs Free Energy, Enthalpy, and Entropy.



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Caption: Workflow for determining thermodynamic properties.

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References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 2. Phosphine, methyl- [webbook.nist.gov]
- 3. Phosphine, methyl- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of Gaseous Methylphosphine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207260#thermodynamic-properties-of-gaseous-methylphosphine]

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